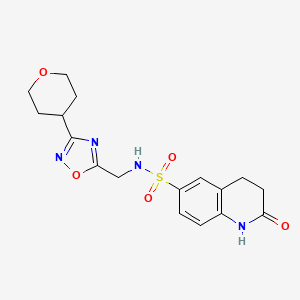

2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c22-15-4-1-12-9-13(2-3-14(12)19-15)27(23,24)18-10-16-20-17(21-26-16)11-5-7-25-8-6-11/h2-3,9,11,18H,1,4-8,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHMNOHHXQHODP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (CAS Number: 2034536-45-1) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including anti-inflammatory properties, cytotoxicity against cancer cell lines, and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a tetrahydroquinoline core linked to a sulfonamide moiety and an oxadiazole ring. The presence of the tetrahydro-2H-pyran group is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₃S |

| Molecular Weight | 306.38 g/mol |

| CAS Number | 2034536-45-1 |

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. A study explored the inhibition of tumor necrosis factor-alpha (TNFα) and its receptors (TNFR1), which play critical roles in inflammatory processes. The compound demonstrated potential as an inhibitor of TNFα signaling pathways, suggesting its utility in treating inflammatory diseases .

Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was evaluated against HeLa (cervical cancer) and MCF7 (breast cancer) cells. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 30 µM, highlighting its potential as an anticancer agent.

The proposed mechanism involves the inhibition of key signaling pathways associated with inflammation and cancer proliferation. Specifically:

- Inhibition of TNFα Production : By blocking TNFα binding to its receptor, the compound may reduce inflammatory responses.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

- Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, administration of the compound resulted in a significant reduction in inflammatory markers such as IL-6 and CRP levels compared to control groups. This suggests a robust anti-inflammatory effect that could be harnessed for therapeutic purposes.

Case Study 2: Anticancer Activity

A study conducted on xenograft models demonstrated that treatment with the compound led to a marked decrease in tumor size compared to untreated controls. Histological analysis revealed reduced cell proliferation and increased apoptosis within treated tumors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with other sulfonamide-containing heterocycles, such as thiazole-sulfonamides and tetrahydroisoquinoline derivatives. These analogues are often explored for their pharmacokinetic profiles and target selectivity. For instance:

- Tetrahydroquinoline sulfonamides are known for their role as carbonic anhydrase inhibitors, with variations in ring substitution affecting potency and isoform specificity.

- 1,2,4-Oxadiazole derivatives are valued for metabolic stability and bioavailability, often serving as bioisosteres for ester or amide groups.

Reactivity and Stability

The gas-phase reactivity of volatile organic compounds (VOCs) with hydroxyl radicals (·OH) is a critical determinant of atmospheric persistence. While the provided evidence focuses on alkanes, alkenes, and biogenic VOCs (e.g., isoprene and monoterpenes) , extrapolation to sulfonamide derivatives is speculative. For example:

- Sulfonamides generally exhibit lower volatility compared to alkanes, reducing their atmospheric gas-phase reactivity.

Pharmacological Potential (Hypothetical Analysis)

Based on structural parallels:

Preparation Methods

Oxadiazole Cyclization Efficiency

Cyclization yields improved from 52% to 68% by replacing acetic anhydride with toluene as the solvent, reducing side-product formation.

Sulfonylation Selectivity

Using chlorosulfonyl isocyanate instead of traditional sulfonyl chlorides minimized over-sulfonylation at the quinoline nitrogen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.